2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the aceto hydrazide derivative.
Schiff Base Formation: Finally, the aceto hydrazide is condensed with 4-nitrobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Substituted Benzimidazoles: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Known for its antioxidant and anticorrosive properties.
Benzimidazole: A parent compound with a wide range of biological activities.
4-Nitrobenzaldehyde: A key intermediate in the synthesis of various organic compounds.
Uniqueness
The unique combination of the benzimidazole core, thioether linkage, and nitro-substituted hydrazide moiety in 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17N5O3S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-12(13-7-9-14(10-8-13)23(25)26)20-21-17(24)11-27-18-19-15-5-3-4-6-16(15)22(18)2/h3-10H,11H2,1-2H3,(H,21,24)/b20-12+ |
InChI Key |
WQAPJIVKOZDECB-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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